molecular formula C19H18BrN3O2 B2632281 Propan-2-yl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1251702-66-5

Propan-2-yl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B2632281
CAS No.: 1251702-66-5
M. Wt: 400.276
InChI Key: CYXSOSJIMNWBLF-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, an amino group, and a naphthyridine core

Properties

IUPAC Name

propan-2-yl 4-(4-bromoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-11(2)25-19(24)16-10-21-18-15(9-4-12(3)22-18)17(16)23-14-7-5-13(20)6-8-14/h4-11H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXSOSJIMNWBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)Br)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate
  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives

Uniqueness

Propan-2-yl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Propan-2-yl 4-[(4-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The compound was synthesized through a multi-step process involving the reaction of 4-hydroxy-6-methylpyran-2-one, 4-bromobenzaldehyde, and malononitrile in the presence of a catalyst (DMAP) under reflux conditions. The resulting product was purified through filtration and washing with ice-cooled water and ethanol, followed by drying under vacuum .

Biological Activity Overview

Antitumor Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antitumor properties. The compound's structural features contribute to its cytotoxic effects against various cancer cell lines, including malignant melanoma and breast cancer. Notably, pyran derivatives have shown promising results in inhibiting cancer cell proliferation .

Antimicrobial Properties
In vitro studies have demonstrated that the compound possesses antimicrobial activity against several pathogenic bacteria. It was tested for minimum inhibitory concentration (MIC) values, revealing effectiveness against strains like Staphylococcus aureus and Escherichia coli. The observed MIC values ranged from 0.22 to 0.25 μg/mL for the most active derivatives, indicating strong bactericidal effects .

Mechanism of Action
The biological activity is attributed to the compound's ability to inhibit key enzymes involved in bacterial DNA replication and folate synthesis. Specifically, it has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .

Case Studies

  • Anticancer Efficacy
    A study evaluated the anticancer potential of various naphthyridine derivatives, including the target compound. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and reduced viability .
  • Synergistic Effects with Antibiotics
    The compound was tested in combination with standard antibiotics such as Ciprofloxacin and Ketoconazole. Results showed that it enhanced the efficacy of these antibiotics by lowering their MICs when used together, suggesting a potential for developing combination therapies .
  • Biofilm Inhibition Studies
    Further investigations into biofilm formation revealed that the compound significantly reduced biofilm development in bacterial cultures compared to untreated controls. This property is particularly important in treating chronic infections where biofilms are prevalent .

Summary of Biological Activities

Activity Type Details IC50/MIC Values
AntitumorInduces apoptosis in cancer cellsVaries by cell line
AntimicrobialEffective against Staphylococcus aureus, E. coliMIC: 0.22 - 0.25 μg/mL
Enzyme InhibitionInhibits DNA gyrase and DHFRDNA gyrase: 12.27–31.64 μM
Biofilm FormationReduces biofilm formation significantly% Reduction varies

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